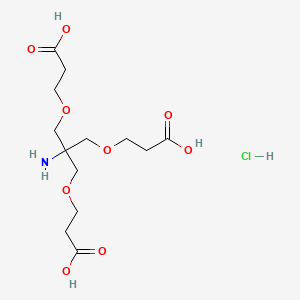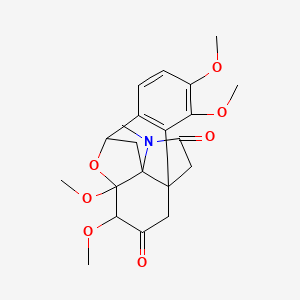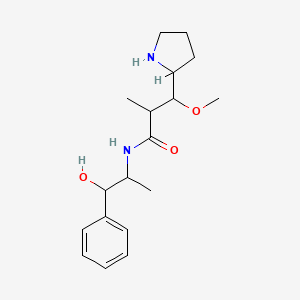
Amino-Tri-(carboxyethoxymethyl)-methane (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Amino-Tri-(carboxyethoxymethyl)-methane (hydrochloride) is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of multiple carboxyethoxymethyl groups attached to a central amino-methane core, with the hydrochloride form enhancing its solubility and stability in aqueous solutions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Amino-Tri-(carboxyethoxymethyl)-methane (hydrochloride) typically involves multi-step organic reactions. One common synthetic route includes the reaction of a primary amine with ethyl chloroacetate under basic conditions to form the carboxyethoxymethyl intermediate. This intermediate is then subjected to further reactions to introduce additional carboxyethoxymethyl groups. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of Amino-Tri-(carboxyethoxymethyl)-methane (hydrochloride) often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is crucial. Purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure hydrochloride form.
化学反応の分析
Types of Reactions
Amino-Tri-(carboxyethoxymethyl)-methane (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the carboxyethoxymethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Amino-Tri-(carboxyethoxymethyl)-methane (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
作用機序
The mechanism by which Amino-Tri-(carboxyethoxymethyl)-methane (hydrochloride) exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The carboxyethoxymethyl groups enhance its ability to interact with biological molecules, facilitating its role in various biochemical pathways.
類似化合物との比較
Similar Compounds
Amino-Tri-(carboxymethyl)-methane: Lacks the ethoxy groups, resulting in different solubility and reactivity.
Amino-Tri-(carboxypropyl)-methane: Contains longer alkyl chains, affecting its steric properties and interactions.
Amino-Tri-(carboxyethoxymethyl)-ethane: Has an additional carbon in the central core, altering its overall structure and function.
Uniqueness
Amino-Tri-(carboxyethoxymethyl)-methane (hydrochloride) is unique due to the presence of carboxyethoxymethyl groups, which provide specific chemical and physical properties that are advantageous in various applications. Its hydrochloride form enhances its solubility and stability, making it a valuable compound in both research and industrial settings.
特性
分子式 |
C13H24ClNO9 |
|---|---|
分子量 |
373.78 g/mol |
IUPAC名 |
3-[2-amino-3-(2-carboxyethoxy)-2-(2-carboxyethoxymethyl)propoxy]propanoic acid;hydrochloride |
InChI |
InChI=1S/C13H23NO9.ClH/c14-13(7-21-4-1-10(15)16,8-22-5-2-11(17)18)9-23-6-3-12(19)20;/h1-9,14H2,(H,15,16)(H,17,18)(H,19,20);1H |
InChIキー |
ACGZZBXQNDTJIA-UHFFFAOYSA-N |
正規SMILES |
C(COCC(COCCC(=O)O)(COCCC(=O)O)N)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methoxy-7,13-dimethyl-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B12290984.png)
![7-[[2-Amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid](/img/structure/B12290988.png)

![N-[cyclopropyl(pyridin-2-yl)methyl]-3-[4-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)phenyl]-1H-indazole-5-carboxamide](/img/structure/B12290993.png)



![[1R-(2-endo,3-exo)]-3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-2-acetic acid](/img/structure/B12291015.png)
![4-[[3-[2-(methylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one](/img/structure/B12291016.png)
![(3aR,4R,6R,6aR)-4-(benzyloxymethyl)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B12291022.png)



![6,7-dimethoxy-3-(4-methoxy-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-3H-2-benzofuran-1-one](/img/structure/B12291055.png)
